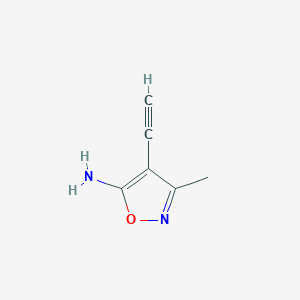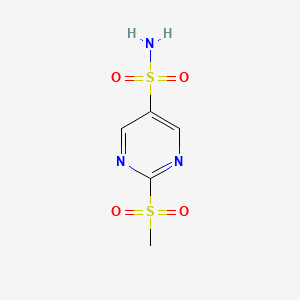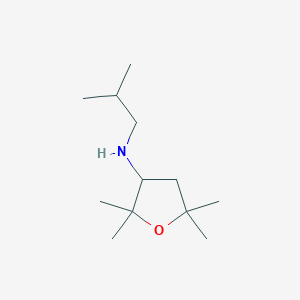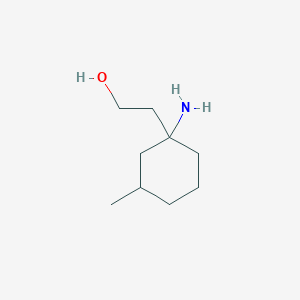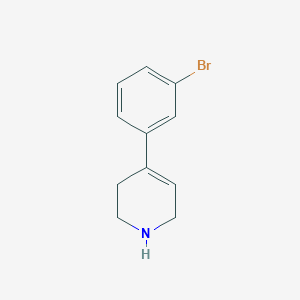
4-(3-Bromophenyl)-1,2,3,6-tetrahydropyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3-Bromophenyl)-1,2,3,6-tetrahydropyridine is an organic compound that belongs to the class of tetrahydropyridines This compound is characterized by the presence of a bromophenyl group attached to the tetrahydropyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Bromophenyl)-1,2,3,6-tetrahydropyridine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-bromobenzaldehyde with a suitable amine, followed by cyclization to form the tetrahydropyridine ring. The reaction conditions often include the use of a catalyst and a solvent to facilitate the cyclization process.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in a form suitable for further applications.
Análisis De Reacciones Químicas
Types of Reactions
4-(3-Bromophenyl)-1,2,3,6-tetrahydropyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while substitution reactions can introduce various functional groups into the molecule.
Aplicaciones Científicas De Investigación
4-(3-Bromophenyl)-1,2,3,6-tetrahydropyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 4-(3-Bromophenyl)-1,2,3,6-tetrahydropyridine involves its interaction with specific molecular targets and pathways. The bromophenyl group can interact with various enzymes and receptors, modulating their activity. The tetrahydropyridine ring may also play a role in the compound’s overall biological activity by influencing its binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
- 4-(4-Bromophenyl)-1,2,3,6-tetrahydropyridine
- 4-(2-Bromophenyl)-1,2,3,6-tetrahydropyridine
- 4-(3-Chlorophenyl)-1,2,3,6-tetrahydropyridine
Uniqueness
4-(3-Bromophenyl)-1,2,3,6-tetrahydropyridine is unique due to the specific position of the bromine atom on the phenyl ring, which can influence its reactivity and interaction with other molecules. This positional isomerism can result in different chemical and biological properties compared to its analogs.
Propiedades
Fórmula molecular |
C11H12BrN |
|---|---|
Peso molecular |
238.12 g/mol |
Nombre IUPAC |
4-(3-bromophenyl)-1,2,3,6-tetrahydropyridine |
InChI |
InChI=1S/C11H12BrN/c12-11-3-1-2-10(8-11)9-4-6-13-7-5-9/h1-4,8,13H,5-7H2 |
Clave InChI |
LQKLPHASNRSNQV-UHFFFAOYSA-N |
SMILES canónico |
C1CNCC=C1C2=CC(=CC=C2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


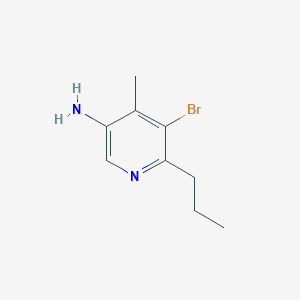
amine](/img/structure/B15271360.png)
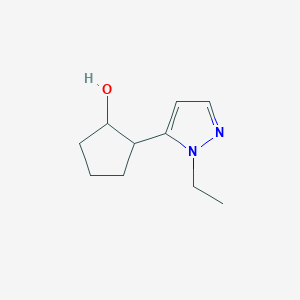
![2-[(Prop-2-yn-1-yl)amino]-1,3-thiazole-4-carboxylic acid](/img/structure/B15271374.png)
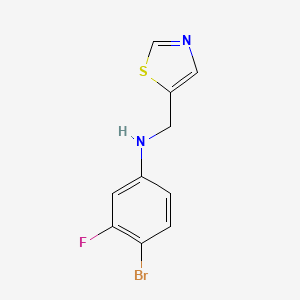
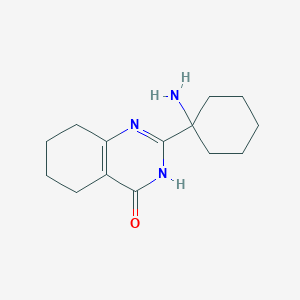
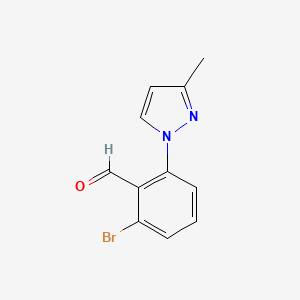
amine](/img/structure/B15271402.png)
![4-[(3-Methylpentan-2-yl)amino]butan-2-ol](/img/structure/B15271407.png)
![2-{[(4-Bromophenyl)methyl]amino}propan-1-ol](/img/structure/B15271412.png)
